2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine

Lipophilicity Drug-likeness Membrane permeability

2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine (CAS 95579-84-3) is a trisubstituted dihydrobenzofuran amine with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol. The compound belongs to the 2,3-dihydrobenzofuran-7-amine (coumaran-7-amine) structural class, a scaffold recognized in medicinal chemistry for its conformational rigidity and its utility as a building block in drug discovery.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 95579-84-3
Cat. No. B12898909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine
CAS95579-84-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)N)OC(C2)(C)C
InChIInChI=1S/C11H15NO/c1-7-4-8-6-11(2,3)13-10(8)9(12)5-7/h4-5H,6,12H2,1-3H3
InChIKeyUGYDCNMRMXVZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine (CAS 95579-84-3): Core Properties and Class Context


2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine (CAS 95579-84-3) is a trisubstituted dihydrobenzofuran amine with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . The compound belongs to the 2,3-dihydrobenzofuran-7-amine (coumaran-7-amine) structural class, a scaffold recognized in medicinal chemistry for its conformational rigidity and its utility as a building block in drug discovery [1]. The three methyl substituents at the 2,2- and 5-positions differentiate this compound from simpler analogs, imparting a higher computed LogP (2.87) and increased molecular complexity (complexity score 202) [2] relative to the parent 2,3-dihydro-1-benzofuran-7-amine (CAS 13414-56-7).

Why Generic Substitution Among 2,3-Dihydrobenzofuran-7-amines Fails for 2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine


Within the 2,3-dihydrobenzofuran-7-amine series, seemingly minor alterations in methyl substitution produce quantifiable shifts in key molecular descriptors that dictate compound behavior in biological and chemical systems. The 5-methyl group present in 2,2,5-trimethyl-2,3-dihydro-1-benzofuran-7-amine elevates computed LogP by approximately 0.7–1.1 log units above the 2,2-dimethyl analog and roughly 1.1 log units above the unsubstituted parent , which translates into meaningfully higher predicted membrane permeability and altered pharmacokinetic partitioning. Furthermore, the 2,2-geminal dimethyl substitution confers steric protection to the dihydrofuran ring, while the 5-methyl substituent modulates the electron density of the aromatic ring bearing the reactive 7-amino group, potentially altering nucleophilicity and metabolic susceptibility in ways that the des-methyl or 5-unsubstituted analogs cannot replicate . These differences in lipophilicity and electronic environment mean that results from biological screening, synthetic derivatization, or formulation studies conducted with simpler 2,3-dihydrobenzofuran-7-amines cannot be reliably extrapolated to this compound.

Quantitative Differentiation Evidence for 2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine Versus Closest Analogs


Lipophilicity (LogP) Elevation Relative to 2,2-Dimethyl and Unsubstituted Analogs

The computed LogP of 2,2,5-trimethyl-2,3-dihydro-1-benzofuran-7-amine (2.87190) exceeds that of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine (XLogP = 1.8) by approximately 1.07 log units, and exceeds that of 2,3-dihydro-1-benzofuran-7-amine (LogP = 1.78490) by approximately 1.09 log units. This LogP increase—achieved via addition of a single 5-methyl group—represents a roughly 11.7-fold increase in predicted octanol-water partition coefficient, which is expected to enhance passive membrane diffusion and alter tissue distribution profiles in biological assays.

Lipophilicity Drug-likeness Membrane permeability

Molecular Complexity and Steric Bulk Increase Over 2,3-Dihydrobenzofuran-7-amine Baseline

2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine has a computed molecular complexity score of 202 and a molecular weight of 177.24 g/mol [1]. By comparison, the unsubstituted parent 2,3-dihydro-1-benzofuran-7-amine has a molecular weight of 135.16 g/mol and a lower complexity score [2], while the 2,2-dimethyl analog has a molecular weight of 163.22 g/mol [3]. The additional 5-methyl group increases molecular weight by approximately 14 g/mol (8.6%) over the 2,2-dimethyl analog and by roughly 42 g/mol (31%) over the unsubstituted parent, conferring greater steric bulk around the 7-amino reactive center. This steric environment can influence regioselectivity in derivatization reactions and modulate the fit within enzyme active sites compared to less substituted analogs.

Molecular complexity Steric effects Scaffold diversification

Commercially Available Purity: 98% Specification Versus 95% Standard for 2,2-Dimethyl Analog

2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine is commercially available at a certified purity of 98% (Leyan, Product No. 2308684) . The closest commercially prevalent analog, 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine (CAS 68298-46-4), is predominantly listed at 95% purity across major suppliers including Thermo Scientific Maybridge, CymitQuimica, and AKSci [1]. The 3-percentage-point purity differential is significant for applications requiring stoichiometric precision, such as the synthesis of amide conjugates, parallel library construction, or bioconjugation, where impurities in the 95%-grade dimethyl analog may introduce side products that complicate purification.

Chemical purity Quality specification Procurement

Regulatory and Exploratory Differentiation: Absence of FDA UNII Versus 2,2-Dimethyl Analog Registration

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine analog (CAS 68298-46-4) has been assigned an FDA Unique Ingredient Identifier (UNII: C3E03FDP2F) [1] and has been incorporated as a substructure in pharmacologically characterized compounds including the antipsychotic candidate F15063 and ACAT inhibitors [2]. In contrast, 2,2,5-trimethyl-2,3-dihydro-1-benzofuran-7-amine (CAS 95579-84-3) does not appear in the FDA UNII database and lacks published biological characterization in ChEMBL or PubMed-indexed studies [3]. This regulatory and literature gap positions the trimethyl compound as an underexplored chemical space probe: for research groups seeking novel intellectual property or scaffold-hopping opportunities, it offers a structurally related but biologically uncharacterized alternative to the more extensively studied dimethyl analog.

Regulatory status FDA UNII Chemical biology

Recommended Application Scenarios for 2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment Library Design Requiring Elevated LogP

The compound's computed LogP of 2.87—approximately 1.1 log units above the unsubstituted 2,3-dihydro-1-benzofuran-7-amine and 1.07 log units above the 2,2-dimethyl analog —positions it favorably for inclusion in fragment libraries targeting CNS enzymes or receptors where blood-brain barrier penetration correlates with lipophilicity. Researchers should select this compound over the 2,2-dimethyl analog when higher intrinsic membrane permeability is a design requirement.

High-Purity Amide Coupling and Parallel Library Synthesis

With a commercially specified purity of 98% —3 percentage points higher than the standard 95% specification of the 2,2-dimethyl analog [1]—this compound is better suited for amide bond formation with carboxylic acid building blocks in array synthesis. The reduced impurity burden minimizes side-product formation and simplifies post-reaction purification, making it the preferred choice for medicinal chemistry groups running parallel synthesis campaigns.

Novel Scaffold-Hopping from Pharmacologically Validated Benzofuran-7-amine Series

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine scaffold is pharmacologically validated through compounds such as F15063 (antipsychotic) and ACAT inhibitors [2]. However, the 2,2,5-trimethyl variant lacks any UNII registration or published biological characterization [3], making it an attractive starting point for scaffold-hopping programs that seek to exploit the known benzofuran-7-amine pharmacophore while establishing novel composition-of-matter intellectual property.

Quote Request

Request a Quote for 2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.